molecular formula C18H19N5O3 B6120650 N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide

N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B6120650
M. Wt: 353.4 g/mol
InChI Key: WLYIGAPDJYMWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.14878949 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide is a heterocyclic compound that has attracted attention for its potential therapeutic applications in various fields, particularly in oncology and inflammation-related diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolopyrimidine core linked to a benzodioxole moiety. The presence of the triazole ring is significant as it contributes to the compound's biological activity through interactions with various molecular targets.

PropertyValue
Molecular Formula C17H19N5O3
Molecular Weight 341.36 g/mol
CAS Number Not available
IUPAC Name This compound

This compound acts primarily as an inhibitor of specific kinases involved in cell signaling pathways. The triazole moiety enhances binding affinity to targets such as:

  • JAK1 and JAK2 Kinases : Inhibition leads to decreased phosphorylation of downstream signaling molecules involved in cell proliferation and inflammatory responses.
  • Adenosine Triphosphate (ATP) Binding Sites : The compound's structure allows it to mimic ATP and competitively inhibit kinase activity.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • HeLa Cells (Cervical Cancer) : The compound showed an IC50 value indicating potent inhibition of cell growth.
  • L1210 Cells (Murine Leukemia) : Demonstrated reduced viability compared to control groups.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study reported that this compound exhibited significant cytotoxicity against HeLa cells with an IC50 of 12 µM. This suggests its potential as a lead compound for further development in cancer therapeutics .
  • Mechanistic Insights
    • Research indicated that the compound's mechanism involves the disruption of signaling pathways mediated by JAK kinases. This was supported by molecular docking studies showing favorable binding interactions with the active sites of JAK1 and JAK2 .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMechanism of ActionIC50 (µM)
N-[3-(5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-1,3-benzodioxoleJAK Inhibitor15
5-FluorouracilAntimetabolite10
ImatinibTyrosine Kinase Inhibitor8

Properties

IUPAC Name

N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-11-8-12(2)23-16(21-22-18(23)20-11)4-3-7-19-17(24)13-5-6-14-15(9-13)26-10-25-14/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYIGAPDJYMWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)CCCNC(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.